

# Protoplumericin A: A Comprehensive Spectroscopic Guide

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## Compound of Interest

Compound Name: *Protoplumericin A*

Cat. No.: *B15588662*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Protoplumericin A**, a naturally occurring iridoid with potential therapeutic applications. The information presented herein is essential for the identification, characterization, and further development of this compound.

## Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for **Protoplumericin A**.

### Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been utilized to determine the elemental composition and exact mass of **Protoplumericin A**.

Parameter	Value	Reference
Molecular Formula	$C_{36}H_{42}O_{19}$	<a href="#">[1]</a>
Calculated m/z	778.2320 $[M+NH_4]^+$	<a href="#">[1]</a>
Experimental m/z	796.2658 $[M+NH_4]^+$	<a href="#">[1]</a>

#### Fragmentation Data:

The fragmentation pattern provides valuable structural information. Key fragments observed in the MS/MS spectrum of the  $[M+H]^+$  ion include:

- m/z 615.1715
- m/z 361.1280
- m/z 147.0440<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed  $^{13}\text{C}$  NMR data has been reported for **Protoplumericin A**, aiding in the structural elucidation of its carbon skeleton.

Carbon No.	Chemical Shift ( $\delta$ ) ppm
1	92.5
3	151.2
4	110.1
5	37.8
6	78.9
7	134.2
8	145.3
9	47.9
10	72.3
11	169.8
13	68.1
14	42.7
15	171.2
16	58.9
17	21.2
1'	100.2
2'	74.5
3'	77.9
4'	71.3
5'	78.1
6'	62.5
1''	168.2
2''	115.8

3"	146.1
4"	128.2
5"	131.5
6"	117.2
7"	160.8
8"	117.2
9"	131.5
OCH <sub>3</sub>	51.9

Note: The assignment of chemical shifts is based on the analysis of iridoids isolated from *Plumeria* species.

At the time of this writing, a comprehensive, tabulated <sup>1</sup>H NMR dataset for **Protoplumericin A** was not available in the reviewed literature. Researchers should refer to primary isolation and characterization papers for detailed proton signal assignments.

## Infrared (IR) Spectroscopy Data

Specific IR absorption data for **Protoplumericin A** is not detailed in the currently available literature. However, based on its chemical structure, which includes hydroxyl, ester, and olefinic functionalities, the following characteristic absorption bands can be anticipated:

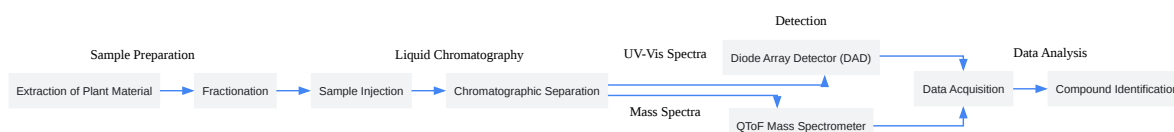
Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
O-H (hydroxyl)	3500-3200 (broad)
C-H (alkane/alkene)	3100-2850
C=O (ester)	1750-1735
C=C (alkene)	1680-1620
C-O (ester/ether/alcohol)	1300-1000

## Experimental Protocols

### Mass Spectrometry

The mass spectrometric analysis of **Protoplumericin A** was conducted using Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Mass Spectrometry (LC-DAD-QToF).[1]

#### Workflow for LC-DAD-QToF Analysis



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Caption: Workflow for LC-DAD-QToF analysis of **Protoplumericin A**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 or 500 MHz for  $^1\text{H}$  NMR). The sample is dissolved in a suitable deuterated solvent, such as methanol- $d_4$  ( $\text{CD}_3\text{OD}$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ). Standard 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the structure.

#### General NMR Experimental Workflow



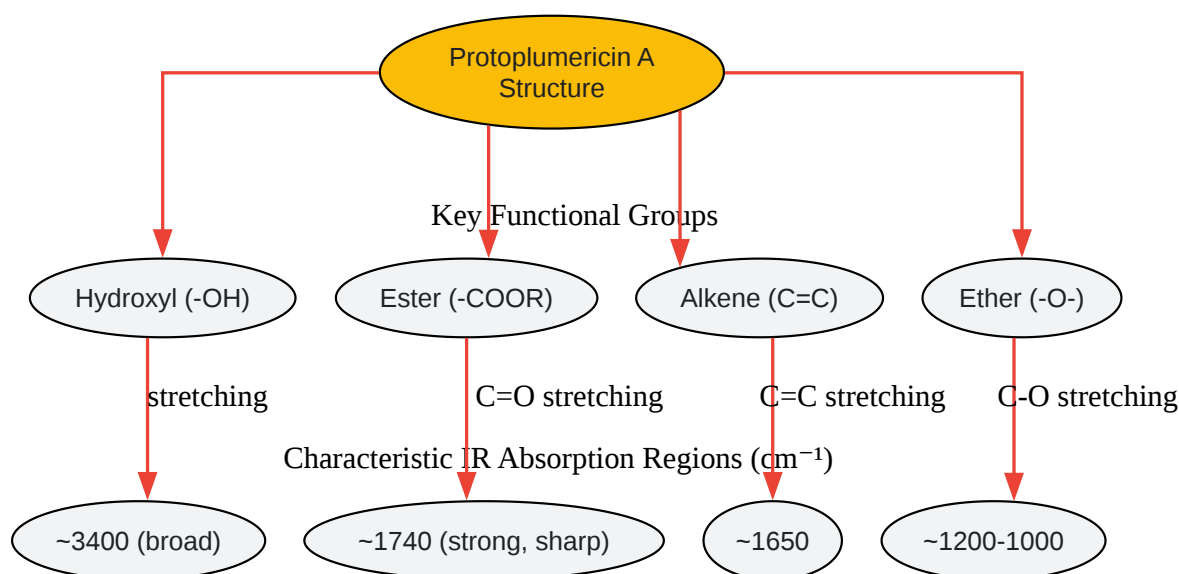
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Caption: General workflow for NMR-based structural elucidation.

## Infrared (IR) Spectroscopy

IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr and pressed into a pellet. The spectrum is recorded over the standard mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

Relationship between Functional Groups and IR Absorption



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Caption: Correlation of functional groups in **Protoplumericin A** with expected IR absorption regions.

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## References

- 1. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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